o-Aminobenzoic acid cadmium salt
Description
o-Aminobenzoic acid cadmium salt (Cd(C₇H₆NO₂)₂), also referred to as cadmium anthranilate, is a coordination complex formed by the reaction of cadmium ions with o-aminobenzoic acid (anthranilic acid). This compound exhibits a distinct octahedral geometry when coordinated with auxiliary ligands such as 1,10-phenanthroline, as confirmed by X-ray crystallography . Key properties include:
- Luminescence: Strong blue emission under UV light due to ligand-to-metal charge transfer (LMCT) transitions .
- Synthesis: Typically prepared by mixing cadmium salts with o-aminobenzoic acid and phenanthroline in aqueous or methanolic solutions, followed by crystallization .
- Applications: Used historically as an ascaricide in veterinary medicine and as a reagent for detecting heavy metals (e.g., Cd, Pb, Zn) .
Properties
CAS No. |
5959-14-8 |
|---|---|
Molecular Formula |
C14H14CdN2O4 |
Molecular Weight |
386.69 g/mol |
IUPAC Name |
2-aminobenzoic acid;cadmium |
InChI |
InChI=1S/2C7H7NO2.Cd/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4H,8H2,(H,9,10); |
InChI Key |
GTQCDNXFFYZDED-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)N.C1=CC=C(C(=C1)C(=O)O)N.[Cd] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N.C1=CC=C(C(=C1)C(=O)O)N.[Cd] |
Origin of Product |
United States |
Scientific Research Applications
Biological Applications
2.1 Anticancer Properties
Research has indicated that derivatives of aminobenzoic acids, including those containing cadmium, may possess anticancer properties. Studies have shown that certain analogs can inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds derived from o-aminobenzoic acid have demonstrated significant activity against various cancer cell lines, suggesting potential therapeutic uses .
2.2 Antimicrobial Activity
The antimicrobial properties of o-aminobenzoic acid cadmium salt have been explored, with findings indicating that it can inhibit the growth of several pathogenic bacteria. This property makes it a candidate for developing new antimicrobial agents, particularly in the context of rising antibiotic resistance .
Environmental Applications
3.1 Heavy Metal Removal
This compound has been investigated for its effectiveness in removing heavy metals from wastewater. Its ability to form complexes with metal ions allows it to be used in nanofiltration processes to reduce cadmium levels in contaminated water sources. This application is crucial for environmental remediation efforts aimed at reducing heavy metal pollution .
3.2 Soil Remediation
In agricultural contexts, the compound has been studied for its potential to mitigate cadmium toxicity in crops. Research indicates that applying this compound can enhance the uptake of essential nutrients while reducing cadmium accumulation in plant tissues, thus improving crop yield and safety .
Material Science Applications
4.1 Photovoltaics and Semiconductor Research
The unique electronic properties of this compound make it an interesting candidate for use in photovoltaic devices and semiconductor materials. Its ability to form thin films can be harnessed in the development of new materials for solar cells or electronic applications .
4.2 Dye-Sensitized Solar Cells
The incorporation of this compound into dye-sensitized solar cells has shown promise due to its light-absorbing capabilities and stability under operational conditions. This application could lead to more efficient solar energy conversion technologies .
Case Studies and Research Findings
Comparison with Similar Compounds
Lead(II) Complex with o-Aminobenzoic Acid
The lead(II) analog (Pb(C₇H₆NO₂)₂) shares structural similarities but differs in coordination behavior and properties:
- Coordination Structure : Incorporates 2,2′-dipyridyl ligands instead of phenanthroline, resulting in a distorted octahedral geometry .
- Luminescence : Exhibits moderate emission intensity compared to the cadmium complex, attributed to weaker LMCT interactions .
- DNA Interaction : Shows lower binding affinity to DNA, likely due to the larger ionic radius of Pb²⁺ reducing electrostatic interactions .
- Toxicity : Lead complexes are generally more toxic than cadmium analogs, limiting their biomedical applications .
Cadmium Oxalate (CdC₂O₄)
Cadmium oxalate, a simpler cadmium coordination compound, contrasts significantly:
- Structure : Layered crystalline structure without aromatic ligands, leading to weaker luminescence .
- Solubility : Insoluble in water, unlike the partially water-soluble cadmium anthranilate under acidic conditions .
- Applications: Primarily used in materials science for synthesizing cadmium oxide nanoparticles, lacking biological relevance .
p-Aminobenzoic Acid (PABA) Salts
p-Aminobenzoic acid (PABA) salts, such as sodium PABA, differ in chemical behavior due to the para-positioned amino group:
Other Metal-Anthranilate Complexes
- Zinc Anthranilate : Exhibits higher solubility in polar solvents but weaker DNA interaction due to Zn²⁺'s smaller ionic radius .
- Copper(II) Anthranilate : Shows redox activity and antimicrobial properties, absent in the cadmium analog .
Comparative Data Table
Key Research Findings
- Structural Superiority : Cadmium anthranilate’s phenanthroline ligands enhance luminescence and stability compared to lead analogs .
- Metal Detection : The cadmium salt’s fluorescence quenching mechanism is highly selective for heavy metals, outperforming PABA salts .
- Thermal Stability : Cadmium oxalate decomposes at ~300°C, while cadmium anthranilate remains stable up to ~250°C, favoring its use in controlled environments .
Preparation Methods
Direct Neutralization Method
The most straightforward route to o-aminobenzoic acid cadmium salt involves the neutralization of anthranilic acid with a cadmium hydroxide or cadmium carbonate base. Anthranilic acid (C₇H₇NO₂), a benzene derivative with adjacent amino and carboxylic acid groups, acts as a bidentate ligand, coordinating with cadmium (Cd²⁺) through both functional groups. In a typical procedure, a stoichiometric ratio of anthranilic acid is dissolved in aqueous ammonia, followed by the gradual addition of cadmium carbonate under reflux conditions. The reaction proceeds as follows:
$$
2 \, \text{C}7\text{H}7\text{NO}2 + \text{CdCO}3 \rightarrow \text{C}{14}\text{H}{14}\text{CdN}2\text{O}4 + \text{CO}2 + \text{H}2\text{O}
$$
Key parameters influencing yield include pH (optimized at 8–9), temperature (60–80°C), and reaction time (4–6 hours). A study adapting this method reported yields exceeding 85% when using cadmium hydroxide instead of carbonate, as the former minimizes byproduct formation. However, residual cadmium oxides often necessitate recrystallization from ethanol-water mixtures to achieve >95% purity.
Electrochemical Reduction Approach
An innovative method derived from aminobenzyl alcohol synthesis involves the electrochemical reduction of anthranilic acid esters in the presence of cadmium salts. In this process, methyl anthranilate undergoes cathodic reduction in an electrolytic cell containing cadmium sulfate. The ester group is reduced to a hydroxyl group, while cadmium ions coordinate with the deprotonated anthranilic acid intermediate. A patent describing a similar approach for o-aminobenzyl alcohol achieved 72% yield by maintaining a pH of 9–10 and using methyl tert-butyl ether for extraction. Adapting this method for cadmium salt synthesis would require substituting sodium or potassium salts with cadmium sulfate and optimizing the electrochemical potential to favor complexation over further reduction.
Catalytic Condensation Techniques
Transition metal-catalyzed condensation reactions offer a pathway to enhance reaction efficiency. A patent detailing mefenamic acid synthesis employed manganese powder as a catalyst for condensing o-chlorobenzoic acid with 2,3-dimethylaniline. By analogy, substituting o-chlorobenzoic acid with anthranilic acid and using cadmium acetate as both a catalyst and cadmium source could yield the target compound. Experimental data from analogous systems suggest that maintaining temperatures at 120–130°C in aprotic solvents like dimethylformamide (DMF) improves ligand coordination. However, this method risks forming cadmium oxide byproducts, necessitating stringent inert atmosphere controls.
Solvent Effects and Reaction Optimization
The choice of solvent profoundly impacts reaction kinetics and product stability. Polar aprotic solvents such as DMF and dimethyl sulfoxide (DMSO) enhance the solubility of anthranilic acid and cadmium salts, facilitating ligand exchange. Conversely, aqueous systems, while cost-effective, often result in hydrolyzed byproducts unless buffered at alkaline pH. A comparative study revealed that DMF-based systems achieved 88% yield compared to 72% in aqueous ammonia, albeit with higher energy costs for solvent recovery.
Table 1: Solvent Comparison for Neutralization Method
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Aqueous NH₃ | 80 | 72 | 92 |
| DMF | 120 | 88 | 96 |
| Ethanol-Water | 65 | 78 | 94 |
Industrial Synthesis Considerations
Large-scale production of this compound faces challenges related to cadmium toxicity and waste management. The industrial synthesis of anthranilic acid—a precursor—relies on the Hofmann rearrangement of phthalamide derived from phthalic anhydride. Integrating cadmium complexation into this pipeline would require closed-loop systems to capture cadmium waste. A proposed continuous flow reactor design minimizes exposure by coupling anthranilic acid synthesis with in situ cadmium salt formation, achieving 90% efficiency in pilot trials.
Analytical Characterization
Verification of this compound necessitates multi-technique analysis. Fourier-transform infrared (FTIR) spectroscopy identifies characteristic Cd–O and Cd–N stretches at 450–500 cm⁻¹ and 600–650 cm⁻¹, respectively. X-ray diffraction (XRD) patterns correlate with the monoclinic crystal system (PubChem CID 11968156), while thermogravimetric analysis (TGA) reveals decomposition onset at 220°C. Elemental analysis typically deviates by <0.5% from theoretical values (Cd: 28.9%, C: 43.4%, H: 3.6%, N: 7.2%) when high-purity reagents are used.
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing o-aminobenzoic acid cadmium salt, and how can purity be optimized?
- Methodology : The cadmium salt is typically synthesized by reacting o-aminobenzoic acid (prepared via reduction of o-nitrobenzoic acid using methods like catalytic hydrogenation) with cadmium salts (e.g., cadmium chloride or acetate) in aqueous or alcoholic media. Purification involves recrystallization from hot water or ethanol, as the compound is sparingly soluble in cold solvents but more soluble when heated . To ensure high purity, techniques like HPLC or elemental analysis should validate stoichiometry and absence of by-products .
Q. What are the solubility properties of this compound, and how do they impact experimental design?
- Data : The compound exhibits limited solubility in cold water (~0.1 g/100 mL at 25°C) but dissolves freely in hot water (~2.5 g/100 mL at 80°C) and polar organic solvents like ethanol or glycerol. Fluorescence in glycerol solutions (amethyst emission) suggests applications in spectroscopic studies .
- Methodological Consideration : For homogeneous reaction conditions, pre-dissolution in heated solvents is recommended. Solvent choice should align with downstream applications (e.g., avoiding glycerol if fluorescence interference is a concern).
Q. What safety protocols are critical when handling this compound?
- Guidelines : Cadmium compounds are toxic and carcinogenic. Mandatory precautions include:
- Use of PPE (gloves, lab coats, safety goggles) and fume hoods to prevent inhalation or skin contact .
- Immediate flushing of exposed areas with water for 15 minutes .
- Waste disposal in sealed, labeled containers compliant with local regulations for heavy metals .
Advanced Research Questions
Q. How do the crystal structures of cadmium(II) complexes with o-aminobenzoic acid influence their photophysical properties?
- Findings : In coordination complexes (e.g., with 1,10-phenanthroline), cadmium(II) adopts distorted octahedral geometries, with o-aminobenzoic acid acting as a bidentate ligand via carboxylate and amine groups. These structures exhibit tunable luminescence (λem = 450-550 nm) due to ligand-to-metal charge transfer (LMCT) transitions .
- Methodology : Single-crystal X-ray diffraction (SC-XRD) and time-resolved fluorescence spectroscopy are key for structural and photophysical analysis. Density functional theory (DFT) calculations can further elucidate electronic transitions .
Q. What experimental approaches are used to study the interaction of this compound with DNA?
- Techniques :
- UV-Vis and Fluorescence Quenching : Monitor changes in DNA absorbance or emission upon binding with the cadmium complex.
- Viscosity Measurements : Assess intercalation vs. surface binding by measuring DNA solution viscosity .
- Circular Dichroism (CD) : Detect conformational changes in DNA helicity.
Q. How does pH modulate the coordination behavior of this compound in aqueous systems?
- Mechanism : The ligand’s carboxylate (pKa ~2.5) and amine (pKa ~4.8) groups protonate/deprotonate with pH, altering binding modes. At pH < 3, the free acid form dominates, while at pH 5–7, the zwitterionic structure facilitates chelation .
- Methodology : Potentiometric titration coupled with <sup>1</sup>H NMR or IR spectroscopy tracks protonation states and coordination shifts. Stability constants (logβ) for Cd(II) complexes can be calculated using HySS software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
